Leoidin Leoidin Leoidin is a depsidone originally isolated from L. gangaleoides that has antibacterial and enzyme inhibitory activities. It is active against the bacteria E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae (MICs = 8, 32, 1, 128, and 64 μg/ml, respectively). Leoidin inhibits phenylalanyl-tRNA synthetase (PheRS) isolated from P. aeruginosa (IC50 = 42 μM). It also inhibits organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3 with Ki values of 0.08 and 1.84 μM, respectively, in CHO cells expressing the human transporters. Leoidin is a weak inhibitor of human HPGC (15-hydroxyprostaglandin dehydrogenase) and of sodium fluorescein uptake in OATP1B1- or OATP1B3-transfected CHO cells.
Brand Name: Vulcanchem
CAS No.: 105350-54-7
VCID: VC0033757
InChI: InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3
SMILES: CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O
Molecular Formula: C18H14Cl2O7
Molecular Weight: 413.2 g/mol

Leoidin

CAS No.: 105350-54-7

Main Products

VCID: VC0033757

Molecular Formula: C18H14Cl2O7

Molecular Weight: 413.2 g/mol

Leoidin - 105350-54-7

CAS No. 105350-54-7
Product Name Leoidin
Molecular Formula C18H14Cl2O7
Molecular Weight 413.2 g/mol
IUPAC Name methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate
Standard InChI InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3
Standard InChIKey RCLFRVZNHRFQGE-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O
Canonical SMILES CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O
Appearance white powder
Boiling Point 617.5ºC at 760 mmHg
Density 1.531 g/cm3
Melting Point 232-233ºC
Description Leoidin is a depsidone originally isolated from L. gangaleoides that has antibacterial and enzyme inhibitory activities. It is active against the bacteria E. faecalis, H. influenzae, M. catarrhalis, S. aureus, and S. pneumoniae (MICs = 8, 32, 1, 128, and 64 μg/ml, respectively). Leoidin inhibits phenylalanyl-tRNA synthetase (PheRS) isolated from P. aeruginosa (IC50 = 42 μM). It also inhibits organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3 with Ki values of 0.08 and 1.84 μM, respectively, in CHO cells expressing the human transporters. Leoidin is a weak inhibitor of human HPGC (15-hydroxyprostaglandin dehydrogenase) and of sodium fluorescein uptake in OATP1B1- or OATP1B3-transfected CHO cells.
Reference 1. Devlin P et al (1986) Phytochemical examination of the lichen, Lecanora gangaleoides Nyl. Devlin J.P. et al., J. Chem. Soc., Perkin Trans.1, 1491-1494

2. Hu et al (2016) Discovery and analysis of natural-product compounds inhibiting protein synthesis in Pseudomonas aeruginosa. Antimicrob. Agents Chemother. 60:4820
PubChem Compound 3503223
Last Modified Nov 11 2021
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